molecular formula C24H24N4O3 B11178162 6-(2,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-(2,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11178162
M. Wt: 416.5 g/mol
InChI Key: MBXMRLIGVHEUNK-UHFFFAOYSA-N
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Description

6-(2,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring and its subsequent fusion with the quinazoline moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization and fusion processes .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions include various substituted quinazolines and triazoles, which can have different pharmacological and chemical properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of specific kinases or modulation of signaling cascades .

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

6-(2,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C24H24N4O3/c1-14-6-4-5-7-17(14)23-22-19(27-24-25-13-26-28(23)24)10-15(11-20(22)29)18-9-8-16(30-2)12-21(18)31-3/h4-9,12-13,15,23H,10-11H2,1-3H3,(H,25,26,27)

InChI Key

MBXMRLIGVHEUNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=C(C=C(C=C4)OC)OC)NC5=NC=NN25

Origin of Product

United States

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